![molecular formula C12H13NO2 B2765087 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one CAS No. 952710-33-7](/img/structure/B2765087.png)
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
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Overview
Description
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a chemical compound with the molecular weight of 203.24 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 8-methoxy-1-methyl-1,3-dihydro-2H-benzo[d]azepin-2-one . The InChI code is 1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and 97% according to different sources.Scientific Research Applications
Pharmacokinetics and Metabolism
- Research into the pharmacokinetics and metabolism of compounds similar to 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one has been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies on benzazepine derivatives have explored their metabolic pathways, highlighting the significance of understanding these aspects for therapeutic applications and safety evaluations (Bauer et al., 1995).
Clinical Applications
- Certain benzazepine derivatives have been investigated for their potential clinical applications, including their use as sedatives or in the treatment of conditions such as epilepsy and anxiety. The pharmacological effects, including sedation and anxiolytic properties, underscore the therapeutic value of these compounds in managing various disorders (Shull et al., 1976).
Therapeutic Efficacy and Safety
- Evaluations of therapeutic efficacy and safety are crucial for compounds like this compound. Studies have aimed to determine the optimal dosages that provide therapeutic benefits while minimizing adverse effects, contributing to the development of safer and more effective treatments (Parrish et al., 1974).
Mechanisms of Action
- Investigating the mechanisms of action of benzazepine derivatives provides insights into how these compounds interact with biological targets to exert their effects. This includes understanding their binding to receptors or enzymes and the subsequent biochemical pathways activated or inhibited by these interactions (Rabiner et al., 2002).
Potential for New Therapies
- The research into compounds like this compound often uncovers novel therapeutic potentials, such as new treatments for psychiatric or neurological conditions. The ability of these compounds to modulate neurotransmitter systems or other molecular targets can lead to the development of innovative therapies (Hysek et al., 2014).
Safety and Hazards
properties
IUPAC Name |
8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFEIHWHZHDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)C=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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